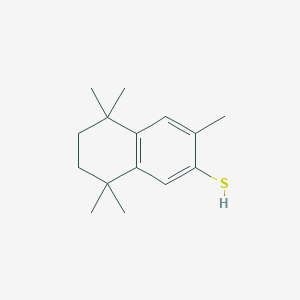
2,7-Dihexyloctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dihexyloctanedioic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihexyloctanedioic acid typically involves multi-step organic reactions. One common method is the malonic ester synthesis , where a di-ester of malonic acid is deprotonated with a weak base, followed by alkylation with an appropriate alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain hydrocarbons or fatty acids. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dihexyloctanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl groups can yield primary alcohols.
Substitution: The hydrogen atoms in the aliphatic chain can be substituted with other functional groups, such as halogens or hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dihexyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants .
Wirkmechanismus
The mechanism of action of 2,7-Dihexyloctanedioic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxyl groups can interact with enzymes and receptors, influencing various biochemical processes.
Pathways Involved: It may modulate metabolic pathways related to fatty acid metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic acid: A dicarboxylic acid with a shorter aliphatic chain.
Sebacic acid: Another dicarboxylic acid with a similar chain length but different structural properties.
Azelaic acid: Known for its use in skincare products and similar structural features .
Uniqueness
2,7-Dihexyloctanedioic acid is unique due to its specific chain length and the position of the carboxyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
127075-18-7 |
|---|---|
Molekularformel |
C20H38O4 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
2,7-dihexyloctanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17(19(21)22)15-11-12-16-18(20(23)24)14-10-8-6-4-2/h17-18H,3-16H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
RHMDMABOIPNQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCC(CCCCCC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)


![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)

![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
